3-Cyclopropyl-6-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
3-Cyclopropyl-6-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Research on closely related compounds has demonstrated significant antimicrobial properties. For instance, a novel didepsipeptide, 6-(propan-2-yl)-3-methyl-morpholine-2,5-dione, exhibited antimicrobial activity against various bacterial strains, including Escherichia coli (Yancheva et al., 2012).
Potential as Xanthine Oxidase Inhibitors and Anti-inflammatory Agents
Cyclodidepsipeptides like 3-(2-methylpropyl)-6-(propan-2-yl)-4-methyl-morpholine-2,5-dione have shown inhibitory activity against xanthine oxidase (XO) and suppressed the activation of the nuclear factor of κB (NF-κB), suggesting potential use in treating conditions like gout and other inflammatory diseases (Šmelcerović et al., 2013).
In Vitro Cytotoxic Evaluation
Derivatives of dihydropyrimidine-2,4-(1H,3H)-dione have been synthesized and evaluated for cytotoxic effects against cancer cell lines, suggesting potential applications in cancer research (Udayakumar et al., 2017).
Electrocatalytic Synthesis Applications
Electrocatalytic methods have been developed to synthesize spirobarbituric dihydrofurans using derivatives of pyrimidine-2,4-(1H,3H)-dione, indicating potential for advanced synthetic applications (Elinson et al., 2021).
Induction of Endogenous Interferon
Some derivatives of pyrimidine-2,4-(1H,3H)-dione have shown effectiveness as inducers of endogenous interferon, which could have implications in immunological research and therapy (Krutikov et al., 2022).
Heterocyclic Derivative Synthesis
Palladium-catalyzed oxidative cyclization-alkoxycarbonylation has been used to synthesize various heterocyclic derivatives, including those related to pyrimidine-2,4-(1H,3H)-diones, showing the compound's relevance in organic synthesis and medicinal chemistry (Bacchi et al., 2005).
Mechanism of Action
The compound “3-Cyclopropyl-6-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione” is a type of cycloalkane, which are cyclic hydrocarbons . Cycloalkanes only contain carbon-hydrogen bonds and carbon-carbon single bonds, but in cycloalkanes, the carbon atoms are joined in a ring .
Cycloalkanes are also saturated, meaning that all of the carbon atoms that make up the ring are single bonded to other atoms (no double or triple bonds) . Many organic compounds found in nature or created in a laboratory contain rings of carbon atoms with distinguishing chemical properties .
Understanding cycloalkanes and their properties are crucial in that many of the biological processes that occur in most living things have cycloalkane-like structures .
Properties
IUPAC Name |
3-cyclopropyl-6-propan-2-yl-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-6(2)8-5-9(13)12(7-3-4-7)10(14)11-8/h5-7H,3-4H2,1-2H3,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVYDPBUZNDOAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N(C(=O)N1)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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